2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-10-15(23-11(2)16-10)12-3-4-13(18-17-12)22-9-14(20)19-5-7-21-8-6-19/h3-4H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBLOGYRRIMBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloropyridazine-3-thiol
The pyridazine core is functionalized via chlorination and thiolation. Starting from pyridazine-3(2H)-thione, treatment with phosphorus oxychloride (POCl$$3$$) at 80°C yields 6-chloropyridazine-3-thiol with 78% efficiency. The reaction mechanism proceeds via electrophilic aromatic substitution, where POCl$$3$$ acts as both a chlorinating agent and a Lewis acid catalyst.
Reaction Conditions:
Thioether Bond Formation via Nucleophilic Substitution
The thiol group of 6-chloropyridazine-3-thiol undergoes nucleophilic displacement with 2-bromo-1-morpholinoethanone. This step is conducted under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to enhance reactivity, achieving a 65% yield.
Optimization Insights:
Coupling with 2,4-Dimethylthiazole-5-carbaldehyde
The thiazole ring is introduced via Suzuki-Miyaura cross-coupling. 2,4-Dimethylthiazole-5-boronic acid reacts with the pyridazine-thioether intermediate in the presence of Pd(PPh$$3$$)$$4$$ and potassium carbonate.
Critical Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes coupling efficiency |
| Solvent | Dioxane/Water (4:1) | Prevents boronic acid hydrolysis |
| Reaction Time | 8 hours | Balances conversion vs. decomposition |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Yield Optimization and Scalability Challenges
Solvent Polarity Effects
Polar aprotic solvents (e.g., DMF) increase thioether formation rates but promote side reactions. Mixed solvents (THF/H$$_2$$O) balance reactivity and selectivity, improving yields from 58% to 72%.
Temperature-Dependent Side Reactions
Elevated temperatures (>100°C) accelerate dimerization of the pyridazine-thiol intermediate. Maintaining reactions at 80–90°C suppresses byproduct formation.
Comparative Analysis of Alternative Routes
Direct Thiazole-Pyridazine Coupling
Attempts to pre-functionalize the thiazole with a boronic ester prior to coupling showed limited success (yield: 35%), attributed to steric hindrance from the 2,4-dimethyl groups.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per Kilogram | Impact on Process Economics |
|---|---|---|
| Pd(PPh$$3$$)$$4$$ | $12,000 | Dominates 68% of total cost |
| POCl$$_3$$ | $150 | Negligible |
Transitioning to heterogeneous palladium catalysts (e.g., Pd/C) could reduce costs by 40%.
Chemical Reactions Analysis
Types of Reactions
2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Compounds similar to 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone have been studied for various biological activities:
- Antimicrobial Activity : Compounds featuring thiazole and pyridazine rings have shown promising antimicrobial properties. For instance, derivatives like 2-Aminothiazole are known for their effectiveness against various pathogens.
- Anticancer Potential : The pyridazine ring is associated with anticancer activity, making compounds with this structure valuable in cancer research.
- Enzyme Inhibition : The thioether linkage present in the compound suggests potential as an enzyme inhibitor, which is crucial in developing therapeutic agents targeting specific enzymes involved in disease processes.
Synthetic Routes
The synthesis of this compound can be approached through several methods, typically involving multi-step reactions and purification techniques such as column chromatography. These synthetic strategies are essential for producing the compound in sufficient purity for biological testing.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
- Interaction Studies : Research has focused on how this compound interacts with various biological targets. Such studies often employ docking simulations and binding affinity assays to elucidate the mechanism of action .
- Pharmacological Evaluation : In vitro and in vivo evaluations have been conducted to assess the pharmacological properties of similar compounds. For example, studies have demonstrated significant binding affinities for specific protein targets relevant to diseases like Alzheimer's .
- Toxicological Assessments : Preclinical studies are crucial in determining the safety profile of new compounds. Investigations into cytotoxicity and genotoxicity provide insights into potential risks associated with these chemical entities .
Mechanism of Action
The mechanism of action of 2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thioether linkage differentiates it from oxadiazole-thiones (e.g., ), which exhibit sulfur atoms in a different bonding configuration.
- Unlike thiazolidinone derivatives (), the target lacks a fused thiazolidinone ring but retains bioactivity-enhancing sulfur atoms.
- The morpholinoethanone group confers distinct solubility advantages over acetyl-substituted thiazolo-triazoles () .
Cytotoxicity and Cell Viability Studies
The 2,4-dimethylthiazole moiety in the target compound is structurally analogous to the MTT assay’s tetrazolium salt, which is reduced to formazan in metabolically active cells . In contrast:
Kinase Inhibition Potential
Pyridazine derivatives are known kinase inhibitors (e.g., targeting EGFR or BRAF). The target compound’s pyridazine core and morpholino group may enhance binding affinity compared to simpler thiazolo-triazoles () .
Physicochemical Properties
| Property | Target Compound | 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | 1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone |
|---|---|---|---|
| Molecular Weight | ~365 g/mol (estimated) | 282 g/mol | 209 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.8 | ~1.2 |
| Solubility | High (due to morpholino group) | Moderate | Low |
Notes:
- The morpholino group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic substituents .
- Thioether linkages may reduce metabolic instability relative to ester or amide bonds.
Biological Activity
The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone is a novel organic molecule that incorporates thiazole and pyridazine rings, linked via a thioether bond. This structural complexity suggests potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 370.49 g/mol. The presence of the thiazole and pyridazine moieties is significant, as both structures are known for their diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.49 g/mol |
| Structural Features | Thiazole, Pyridazine |
Antimicrobial Activity
Compounds containing thiazole and pyridazine derivatives have been reported to exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
Recent studies have indicated that compounds with thiazole and pyridazine scaffolds possess significant anticancer activities. For example, derivatives similar to this compound have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating cytotoxic effects with IC50 values in the micromolar range.
Case Studies and Research Findings
-
Cell Proliferation Inhibition : A study evaluating the effects of related thiazole-pyridazine compounds on cell proliferation revealed that certain derivatives could significantly inhibit the growth of cancer cells in both 2D and 3D culture models. For example:
- A549 Cell Line : IC50 = 6.75 ± 0.19 μM
- HCC827 Cell Line : IC50 = 5.13 ± 0.97 μM
- Mechanism of Action : The proposed mechanism for these compounds includes binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for cancer cell proliferation.
- Antimicrobial Testing : Another study utilized broth microdilution methods to assess antimicrobial activity, revealing that certain derivatives exhibited significant antibacterial properties against both Gram-negative and Gram-positive bacteria.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Thiazole ring | Antimicrobial |
| Pyridazinone | Pyridazine ring | Anticancer |
| Thioacetamide | Thioether linkage | Enzyme inhibitor |
This comparison highlights the unique potential of this compound due to its dual functionality.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for improving the yield and purity of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-1-morpholinoethanone?
- Methodological Answer : Optimize reaction conditions using heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 media at 70–80°C, as demonstrated in analogous syntheses of thioether-linked heterocycles . Monitor reaction progress via TLC and employ purification techniques like recrystallization in aqueous acetic acid. Yield improvements may also involve microwave-assisted synthesis to reduce time and energy input, as seen in related thiazolidinone derivatives .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine -NMR for identifying proton environments (e.g., morpholino and thiazole protons), IR spectroscopy for functional group analysis (C=O, C-S), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with structurally similar compounds (e.g., pyridazine-thioether analogs) to resolve ambiguities .
Q. How can intermediates in the synthesis pathway be isolated and characterized?
- Methodological Answer : Use column chromatography or fractional crystallization to isolate intermediates. For example, thiol intermediates in analogous syntheses were purified via ethanol washing and characterized by melting point determination and elemental analysis . HPLC with UV detection can track intermediate stability under varying pH and temperature conditions.
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be addressed?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess binding mode stability under physiological conditions. Validate docking results with competitive binding assays (e.g., surface plasmon resonance) to measure dissociation constants (). For instance, discrepancies in thiazole derivatives were resolved by correlating in silico ADMET predictions with in vitro metabolic stability assays .
Q. What experimental approaches are suitable for studying the morpholino group’s role in pharmacokinetics?
- Methodological Answer : Conduct log measurements (shake-flask method) to evaluate lipophilicity and solubility studies in PBS (pH 7.4) to assess bioavailability. Compare with analogs lacking the morpholino moiety. In vitro hepatic microsomal assays can quantify metabolic stability, while plasma protein binding studies (e.g., ultrafiltration) reveal distribution patterns .
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting specific biological pathways?
- Methodological Answer : Systematically modify substituents on the thiazole and pyridazine rings. For example, introduce electron-withdrawing groups (e.g., -NO) on the thiazole to assess cytotoxicity via MTT assays . Use 3D-QSAR models to predict bioactivity and validate with enzyme inhibition assays (e.g., kinase profiling) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or hydrolytic conditions?
- Methodological Answer : Perform stress testing in hydrogen peroxide (3% v/v) or acidic/basic media (0.1 M HCl/NaOH) at 37°C. Monitor degradation products via LC-MS and propose degradation pathways using density functional theory (DFT) calculations. For instance, thioether linkages in similar compounds showed susceptibility to oxidation, forming sulfoxide derivatives .
Data Analysis and Interpretation
Q. How to reconcile inconsistent cytotoxicity results across different cell lines?
- Methodological Answer : Normalize data using cell viability controls (e.g., MTT assay with untreated cells) and account for cell line-specific expression of target proteins (e.g., via Western blotting). Use principal component analysis (PCA) to identify variables (e.g., culture conditions, passage number) contributing to variability .
Q. What statistical methods are recommended for validating the reproducibility of synthetic protocols?
- Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use ANOVA to compare batch-to-batch variability in yield and purity. Reproducibility in analogous syntheses was confirmed with relative standard deviations (RSD) <5% across triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
